molecular formula C10H17NO5 B1381408 cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid CAS No. 1414958-20-5

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid

Cat. No.: B1381408
CAS No.: 1414958-20-5
M. Wt: 231.25 g/mol
InChI Key: FUECAVZSGQIGRI-RQJHMYQMSA-N
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Description

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid is a synthetically valuable compound featuring a tetrahydrofuran (THF) ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a carboxylic acid moiety at position 3. The cis configuration denotes that these functional groups occupy the same face of the THF ring, imposing conformational constraints that enhance its utility in peptidomimetic design and asymmetric synthesis.

Molecular Formula: C₁₀H₁₇NO₅ (calculated). Key Functional Groups:

  • Tetrahydrofuran (oxygen-containing five-membered ring).
  • Boc-protected amine (N-terminus protection).
  • Carboxylic acid (C-terminus reactivity).

The Boc group (tert-butoxycarbonyl) is widely used in peptide synthesis due to its stability under basic conditions and selective cleavage under acidic conditions (e.g., trifluoroacetic acid). The THF ring introduces rigidity, mimicking natural peptide backbones while altering solubility and bioavailability compared to linear analogs.

Properties

IUPAC Name

(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-7-5-15-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUECAVZSGQIGRI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1COC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-20-5
Record name rac-(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid
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Preparation Methods

Aldol-Type Cyclization and Intramolecular Nucleophilic Substitution

A widely reported approach involves a multi-step sequence starting from an amino acid derivative with a protected amino group (commonly Boc-protected). The key cyclization step proceeds via an aldol-type reaction of an ester enolate with an aromatic aldehyde, followed by intramolecular nucleophilic substitution to form the tetrahydrofuran ring.

  • Example procedure (adapted from Dobmeier, 2015):

    • N-Boc Protection : The amino acid starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as NaOH in a dioxane/water solvent system at room temperature.

    • Esterification : The carboxylic acid is converted to a tert-butyl ester via Steglich esterification using tert-butanol, DCC (dicyclohexylcarbodiimide), and DMAP (4-dimethylaminopyridine) in dichloromethane.

    • Alkylation : The side chain is alkylated using methyl iodide in the dark at room temperature to form a sulfonium salt intermediate.

    • Cyclization : Treatment with potassium hydroxide (KOH) in dry acetonitrile at low temperature (-6 °C) initiates the aldol-type reaction with the aldehyde, followed by intramolecular nucleophilic substitution to form the tetrahydrofuran ring with two new stereocenters.

    • Stereoselectivity : The bulky tert-butyl ester favors formation of the trans isomer predominantly, but conditions can be tuned to isolate the cis isomer as well.

  • Yields and selectivity : Depending on the aldehyde used, yields range from 35% to 78%, with diastereoselectivity (trans/cis ratio) up to 97:3. The cis isomer can be enriched by chromatographic separation or optimized reaction conditions.

Boc Protection of Amino Group

The amino group at the 4-position is protected using tert-butoxycarbonyl (Boc) protection, which is stable under a variety of reaction conditions and can be introduced via:

  • Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as triethylamine or sodium hydroxide.
  • Typical solvents include dichloromethane, tetrahydrofuran, or dioxane.
  • Reaction temperatures range from 0 °C to room temperature, with reaction times from 1 hour to overnight.

This step ensures the amino group is protected during subsequent synthetic transformations and purification.

Acylation and Coupling Reactions

Further functionalization or coupling to form amides or other derivatives can be achieved via acylation:

  • Using activated carboxylic acid derivatives such as acid chlorides or anhydrides.
  • Solvents used include methylene chloride, chloroform, tetrahydrofuran, or dimethylformamide.
  • Bases such as triethylamine or diisopropylethylamine are employed to neutralize generated acids.
  • Reaction temperatures vary from -20 °C to 160 °C depending on the reagents.

Comparative Data Table of Key Reaction Conditions

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
N-Boc Protection Boc2O, NaOH 1,4-dioxane/water Room temperature ~90 Mild conditions, fast reaction
Esterification tert-Butanol, DCC, DMAP Dichloromethane Room temperature 70-85 Steglich esterification
Alkylation Methyl iodide Dark, room temperature Room temperature High Formation of sulfonium salt intermediate
Cyclization (aldol + substitution) KOH, aromatic aldehyde Dry acetonitrile -6 °C to RT 35-78 Diastereoselective, forms tetrahydrofuran ring
Boc Protection (amine) Boc anhydride, triethylamine DCM, THF, or dioxane 0 °C to RT 56-90 Protects amino group
Acylation/Coupling Acid chloride/anhydride, base DCM, chloroform, DMF -20 °C to 160 °C Variable For amide formation or further derivatization

Research Findings and Notes

  • The stereochemical outcome is heavily influenced by the steric bulk of the tert-butyl ester protecting group, which favors trans isomers but can be manipulated to obtain cis isomers with good selectivity.
  • The intramolecular nucleophilic substitution step is crucial for ring closure and is typically performed under basic conditions at low temperature to control stereochemistry and yield.
  • The Boc protecting group is preferred due to its stability and ease of removal under acidic conditions when needed.
  • Alternative synthetic routes involve palladium-catalyzed cyanation and subsequent reduction and Boc protection steps for related tetrahydrofuran amino acid derivatives.
  • Purification is commonly achieved by column chromatography or preparative HPLC, ensuring high purity of the cis isomer.
  • Patent literature provides additional synthetic variants, including the use of carbonyldiimidazole (CDI) and BOP-Cl as coupling reagents for amide bond formation.

Chemical Reactions Analysis

Types of Reactions

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxo derivatives.

    Reduction: Formation of reduced analogs.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Organic Synthesis

Cis-4-tert-butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid is primarily used as an intermediate in organic synthesis. Its functionality enables chemists to:

  • Synthesize Peptides : The compound is utilized in peptide synthesis due to its ability to protect amino groups during reactions, facilitating the formation of peptide bonds without unwanted side reactions .
  • Formulate Complex Molecules : It acts as a precursor for various complex organic molecules, allowing for the introduction of diverse functional groups through subsequent chemical transformations.

Biochemical Studies

In biochemical research, this compound plays a significant role in:

  • Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzymatic reactions, enabling researchers to explore enzyme kinetics and mechanisms.
  • Biological Activity Assessment : The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties, making it a candidate for drug development .

Pharmaceutical Development

The pharmaceutical industry leverages this compound for:

  • Drug Design : Its structural attributes are beneficial in designing new therapeutic agents, particularly those targeting specific biological pathways .
  • Formulation of Therapeutics : The compound is explored for its use in formulating drugs with enhanced stability and bioavailability .

Case Study 1: Peptide Synthesis

A study demonstrated the effectiveness of this compound in synthesizing a series of biologically active peptides. The Boc-protecting group allowed for selective deprotection under mild conditions, leading to high yields of the desired peptides suitable for therapeutic applications.

Case Study 2: Antimicrobial Activity

Research focused on the compound's antimicrobial properties revealed that derivatives synthesized from this compound exhibited significant activity against various bacterial strains. This study highlighted its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are subject to ongoing research.

Comparison with Similar Compounds

To contextualize the properties of cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid, we compare it with structurally related compounds, focusing on molecular features, electronic effects, and applications.

Structural Analogs
Table 1: Molecular Formulas and Weights
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
cis-4-tert-Butoxycarbonylamino-THF-3-COOH C₁₀H₁₇NO₅ 231.24 (calculated) THF ring, Boc-amino, cis-config
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 Piperidine ring, phenyl substituent
Boc-L-proline C₁₀H₁₇NO₄ 215.25 Pyrrolidine ring, Boc protection

Key Observations :

  • The THF-based compound (231.24 g/mol) is lighter than the piperidine analog (305.37 g/mol) due to the absence of a phenyl group .
  • Compared to Boc-L-proline, the THF derivative replaces the pyrrolidine nitrogen with an oxygen, altering polarity and hydrogen-bonding capacity.
Functional Group and Electronic Effects

The Boc group’s electron-withdrawing nature influences the amino group’s nucleophilicity and the carboxylic acid’s acidity. highlights that electronegative substituents correlate with chemical shift changes in NMR, as seen in sulfated glycosaminoglycans . For the THF compound:

  • Boc Group : The carbonyl (C=O) and tert-butyl moieties deshield adjacent protons, shifting NMR signals (e.g., tert-butyl protons at ~1.4 ppm in ¹H NMR).
  • Carboxylic Acid : Deprotonated (COO⁻) under basic conditions, enhancing solubility in polar solvents.
Table 2: Electronic and Solubility Profiles
Compound LogP (Predicted) Solubility (Polar Solvents) Key Electronic Effects
cis-4-Boc-amino-THF-3-COOH ~0.5 High (due to COOH/O in THF) Boc reduces amino nucleophilicity
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH ~2.1 Moderate (lipophilic phenyl) Phenyl enhances lipophilicity
Boc-L-proline ~1.2 Moderate Pyrrolidine N enhances H-bonding
Stereochemical and Conformational Impact

The cis configuration of the THF compound enforces a planar arrangement of the Boc-amino and carboxylic acid groups, mimicking β-turn structures in peptides. In contrast, trans diastereomers or flexible analogs (e.g., piperidine derivatives) adopt varied conformations, affecting binding affinity in biological targets.

Table 3: Stability and Reactivity
Compound Acid Stability Base Stability Reactivity in Peptide Coupling
cis-4-Boc-amino-THF-3-COOH Low (Boc cleavage) High Moderate (steric hindrance)
(3S,4R)-1-Boc-4-phenylpiperidine-3-COOH Low High Low (bulky phenyl)
Boc-L-proline Low High High (flexible N-terminus)

Biological Activity

cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid, identified by its CAS number 1414958-20-5, is a chiral compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its structure features a tetrahydrofuran ring substituted with a tert-butoxycarbonylamino group and a carboxylic acid group, contributing to its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO5. The stereochemistry of the compound, denoted as (4S,3R), plays a crucial role in its biological interactions and reactivity.

PropertyValue
Molecular FormulaC10H17NO5
Molecular Weight217.25 g/mol
CAS Number1414958-20-5
Stereochemistry(4S,3R)

The biological activity of this compound primarily stems from its interaction with enzymes and receptors. The compound can act as an inhibitor or substrate due to its ability to fit into active sites of enzymes. The tert-butoxycarbonyl (Boc) group can be selectively deprotected under acidic conditions, allowing the free amino group to participate in further biochemical reactions.

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, derivatives of tetrahydrofuran have been studied for their potential as angiotensin-converting enzyme (ACE) inhibitors, which are critical in managing hypertension.

Case Study 1: Synthesis and Biological Activity of Related Compounds

In a study examining the biological activity of tetrahydrocarboxylic acids, researchers synthesized several derivatives and tested their efficacy as ACE inhibitors. The results indicated that modifications to the carboxylic acid moiety significantly affected inhibitory potency, with some compounds showing IC50 values in the low micromolar range .

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

Another investigation focused on the cytotoxic effects of structurally similar compounds on colorectal cancer cell lines. The study reported that certain derivatives induced apoptosis in HCT-8 cells via mitochondrial pathways, suggesting potential therapeutic applications for this compound in oncology .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 Value (µM)
This compoundPotential enzyme inhibitor; further studies neededTBD
(3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acidInduces apoptosis in colorectal cancer cells0.5 - 4
Hydroxamic acid derivativeACE inhibitor0.011

Q & A

Q. Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in 1^1H NMR by correlating proton-proton and proton-carbon couplings.
  • Isotopic Labeling : Synthesize 15^{15}N- or 13^{13}C-labeled analogs to confirm assignments.
  • Comparative Analysis : Cross-reference with spectral databases of structurally related Boc-protected acids (e.g., CAS 63216-49-9) .

Advanced: How to design stability studies for long-term storage in academic settings?

Q. Methodological Answer :

  • Accelerated Aging : Store samples at 40°C/75% RH for 6 months, analyzing degradation products via LC-MS.
  • Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation.
  • Container Compatibility : Test amber glass vs. plastic vials to assess adsorption or leaching .

Basic: What safety precautions are essential when handling this compound?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles.
  • Waste Disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for non-hazardous organic waste .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid
Reactant of Route 2
cis-4-tert-Butoxycarbonylamino-tetrahydro-furan-3-carboxylic acid

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